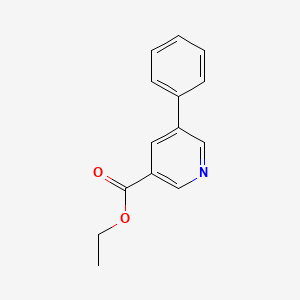

Ethyl 5-phenylnicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-phenylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-2-17-14(16)13-8-12(9-15-10-13)11-6-4-3-5-7-11/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIRMLODMPLLRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CC(=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Elucidation of Nicotinate Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Electronic Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

While specific experimental 1D and 2D NMR data for Ethyl 5-phenylnicotinate are not widely available in public databases, the expected spectra can be predicted based on its structure. A standard ¹H NMR spectrum would reveal distinct signals for the protons of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), as well as signals for the protons on the phenyl and pyridine (B92270) rings.

To unambiguously assign these proton signals and determine the carbon framework, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. For this compound, cross-peaks would be expected between the ethyl group's -CH₂- and -CH₃ protons. Additionally, correlations between adjacent protons on the phenyl and pyridine rings would help in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each carbon atom that has attached protons. For instance, the quartet from the ethyl group's -CH₂- protons would show a correlation to the corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons (those without attached protons), such as the carbonyl carbon of the ester and the carbons at the junction of the phenyl and pyridine rings. For example, the protons of the ethyl group would show correlations to the carbonyl carbon, confirming the ester functionality.

A hypothetical data table summarizing the expected NMR data is presented below.

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key HMBC Correlations (predicted) |

| Ethyl -CH₃ | ~1.4 (t) | ~14 | Ethyl -CH₂, Carbonyl C |

| Ethyl -CH₂ | ~4.4 (q) | ~61 | Ethyl -CH₃, Carbonyl C |

| Carbonyl C=O | - | ~165 | Ethyl -CH₂, Pyridine C5 |

| Pyridine C2 | ~9.2 (s) | ~152 | Pyridine H6, Pyridine H4 |

| Pyridine C3 | - | ~125 | Pyridine H2, Pyridine H4 |

| Pyridine C4 | ~8.5 (s) | ~138 | Pyridine H2, Pyridine H6, Phenyl C1' |

| Pyridine C5 | - | ~135 | Pyridine H4, Pyridine H6, Phenyl C1' |

| Pyridine C6 | ~8.9 (s) | ~150 | Pyridine H2, Pyridine H4 |

| Phenyl C1' | - | ~137 | Phenyl H2'/H6', Pyridine H4 |

| Phenyl C2'/C6' | ~7.6 (d) | ~129 | Phenyl H3'/H5', Pyridine C5 |

| Phenyl C3'/C5' | ~7.5 (t) | ~129 | Phenyl H2'/H6', Phenyl H4' |

| Phenyl C4' | ~7.4 (t) | ~128 | Phenyl H3'/H5' |

Note: The predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions.

Investigation of Dynamic Processes and Rotational Barriers

The single bonds within this compound, particularly the C-C bond connecting the phenyl and pyridine rings and the C-O bond of the ethyl ester, allow for rotational freedom. The rotation around the bond connecting the two aromatic rings is of particular interest as steric hindrance could lead to a significant energy barrier.

Variable-temperature NMR studies can be utilized to investigate such dynamic processes. At low temperatures, if the rotation is slow on the NMR timescale, distinct signals for non-equivalent protons (for example, the ortho-protons of the phenyl group) might be observed. As the temperature increases, these signals would broaden and eventually coalesce into a single averaged signal. The temperature of coalescence can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. While specific studies on this compound are not readily found, similar biaryl systems have been shown to exhibit rotational barriers that are dependent on the nature and size of the substituents on the rings.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Solid-State Structural Parameters

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. This technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles within the this compound molecule.

A search of crystallographic databases did not yield a publically available crystal structure for this compound. However, based on the analysis of similar structures, we can anticipate the key structural features that would be determined.

| Structural Parameter | Expected Value/Observation |

| Crystal System | Monoclinic or Orthorhombic (Common for such molecules) |

| Space Group | e.g., P2₁/c or P-1 |

| Bond Lengths (Å) | C-C (aromatic) ~1.39, C-N (pyridine) ~1.34, C=O ~1.21, C-O ~1.36, C-C (ethyl) ~1.52 |

| Bond Angles (°) | Angles within the aromatic rings ~120°, C-O-C (ester) ~116° |

| Dihedral Angle | The angle between the planes of the phenyl and pyridine rings would be a key parameter, indicating the degree of twist in the solid state. |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In the solid state, molecules of this compound would pack in a specific arrangement dictated by intermolecular forces. While lacking a strong hydrogen bond donor, the molecule possesses several hydrogen bond acceptors (the nitrogen of the pyridine ring and the oxygen atoms of the ester). Therefore, weak C-H···O and C-H···N hydrogen bonds would likely play a role in the crystal packing.

Furthermore, the presence of two aromatic rings (phenyl and pyridine) suggests that π-π stacking interactions would be a significant feature of the solid-state structure. These interactions, where the electron clouds of the aromatic rings overlap, contribute to the stability of the crystal lattice. The analysis of the crystal structure would reveal the geometry of these interactions (e.g., parallel-displaced or T-shaped) and the distances between the interacting rings.

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs of a substance can have different physical properties, such as melting point and solubility. A systematic screening of crystallization conditions (e.g., different solvents, temperatures, and crystallization rates) for this compound could potentially reveal the existence of different polymorphic forms. Each polymorph would have a unique crystal structure and packing arrangement.

Co-crystallization involves crystallizing the target molecule with another molecule (a co-former) to create a new crystalline solid with a defined stoichiometric ratio. This technique could be explored for this compound to modify its physical properties or to study specific intermolecular interactions with other molecules.

Advanced Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of this compound by providing a highly accurate mass measurement of the molecular ion.

Electron ionization (EI) mass spectrometry would be used to study the fragmentation pathways of the molecule. The fragmentation pattern provides valuable structural information. For this compound, several characteristic fragmentation pathways can be predicted:

Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion corresponding to the phenylnicotinoyl cation.

Loss of an ethyl radical (-CH₂CH₃): This would lead to the formation of a phenylnicotinate radical cation with the loss of 29 mass units.

Fragmentation of the ester group: Cleavage of the C-O bond could lead to the formation of a phenylpyridine fragment ion.

Cleavage of the phenyl-pyridine bond: This would result in fragment ions corresponding to the phenyl cation and the ethyl nicotinate (B505614) cation.

A tandem mass spectrometry (MS/MS) experiment could be performed to further elucidate the fragmentation pathways by isolating a specific fragment ion and inducing further fragmentation.

A summary of predicted major fragments in the mass spectrum of this compound is provided below.

| m/z (predicted) | Proposed Fragment Identity | Neutral Loss |

| 227 | [M]⁺ (Molecular Ion) | - |

| 198 | [M - C₂H₅]⁺ | Ethyl radical |

| 182 | [M - OC₂H₅]⁺ | Ethoxy radical |

| 154 | [M - COOC₂H₅]⁺ | Carboethoxy radical |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Electronic Absorption and Emission Spectroscopy for Optical Properties (e.g., in dyes and chromophores)

The optical properties of a molecule like this compound are theoretically governed by the electronic transitions within its aromatic system. The structure, featuring a phenyl group attached to the pyridine ring of the nicotinate core, suggests the potential for interesting photophysical behavior. The conjugated π-system extending across both aromatic rings is expected to give rise to absorption in the ultraviolet (UV) region. The position and intensity of the absorption maxima (λmax), as well as the molar extinction coefficient (ε), would be influenced by the specific substitution pattern and the solvent environment.

Similarly, the fluorescence properties, including the emission wavelength and quantum yield (Φ), would depend on the nature of the lowest excited singlet state (S1) and the efficiency of radiative versus non-radiative decay pathways. Factors such as solvent polarity, viscosity, and the presence of specific functional groups could significantly modulate these properties.

For a thorough understanding of the optical properties of this compound, experimental studies would be required. Such research would typically involve:

UV-Visible Absorption Spectroscopy: To determine the wavelengths of maximum absorption and the corresponding molar absorptivity. This data provides insights into the electronic transitions occurring within the molecule.

Fluorescence Spectroscopy: To measure the emission spectra, determine the fluorescence quantum yield, and assess the Stokes shift (the difference between the absorption and emission maxima). These measurements are crucial for evaluating the compound's potential as a fluorophore.

Solvatochromism Studies: To investigate the effect of solvent polarity on the absorption and emission spectra, which can provide information about the charge distribution in the ground and excited states.

Without such dedicated experimental investigation, any discussion of the specific optical properties of this compound remains speculative. The data necessary to construct detailed tables of its photophysical parameters is not currently present in the accessible scientific literature. Therefore, a detailed analysis and presentation of research findings comparable to that for well-characterized dyes and chromophores is not possible at this time.

Computational Chemistry and Theoretical Investigations of Ethyl 5 Phenylnicotinate and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules with high accuracy. By solving approximations of the Schrödinger equation, DFT can determine electron density and, from it, derive a wealth of chemical information about compounds like ethyl 5-phenylnicotinate.

DFT calculations are highly effective in predicting spectroscopic properties, which aids in the structural confirmation of synthesized molecules. For analogues of this compound, such as other substituted nicotinic acid derivatives, theoretical calculations of vibrational frequencies (FT-IR and Raman), electronic transitions (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts show strong agreement with experimental data. nih.govsemanticscholar.org For instance, in a study on a chromene derivative, calculations at the B3LYP/6-311++G(d,p) level of theory were used to compute and assign vibrational modes and predict NMR chemical shifts, which corresponded well with recorded spectra. semanticscholar.org This predictive power is crucial for characterizing novel compounds and understanding their structural nuances.

Table 1: Representative Predicted Spectroscopic Data for a Nicotinic Acid Analogue (Note: This is a representative table based on typical data from computational studies of related heterocyclic compounds. Specific values are illustrative.)

| Parameter | Predicted Value | Experimental Value |

| FT-IR (cm⁻¹) | ||

| C=O Stretch | 1725 | 1720 |

| C=N Stretch | 1590 | 1585 |

| C-H Aromatic Stretch | 3050 | 3045 |

| ¹H-NMR (ppm) | ||

| Pyridine (B92270) H-2 | 8.95 | 8.92 |

| Pyridine H-4 | 8.20 | 8.15 |

| Phenyl ortho-H | 7.65 | 7.62 |

| UV-Vis λmax (nm) | 265 | 263 |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). taylorandfrancis.com The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more polarizable and reactive. researchgate.net

For analogues of this compound, FMO analysis reveals how substituents on the pyridine and phenyl rings tune the electronic properties. Electron-donating groups tend to raise the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, enhancing its electrophilicity. rsc.org

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. nih.gov In nicotinic acid derivatives, negative potential (red and yellow regions) is typically concentrated around the electronegative oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. nih.govscispace.com Positive potential (blue regions) is usually found around hydrogen atoms, highlighting areas prone to nucleophilic attack. These maps are invaluable for predicting intermolecular interactions, including hydrogen bonding and ligand-receptor binding.

Table 2: Illustrative FMO Data for a Phenylnicotinate Analogue

| Parameter | Energy (eV) | Implication |

| E(HOMO) | -6.85 | Electron-donating capability |

| E(LUMO) | -1.75 | Electron-accepting capability |

| Energy Gap (ΔE) | 5.10 | High kinetic stability |

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of a ligand, such as this compound, with a biological target, typically a protein receptor or enzyme. mdpi.comresearchgate.net These methods are fundamental in drug discovery and molecular biology.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The output is a binding score or affinity (e.g., in kcal/mol), which estimates the strength of the interaction. For nicotinic acid derivatives, docking studies have been performed against various targets, such as COX-2 and α-amylase, to evaluate their potential as inhibitors. nih.govnih.gov The results help identify key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the binding pocket. researchgate.net

Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. mdpi.com These simulations, which can span from nanoseconds to microseconds, provide insights into the conformational changes of both the ligand and the protein upon binding, the stability of the complex, and the role of solvent molecules. elifesciences.orgnih.gov For example, MD simulations of nicotinic receptor binding sites have revealed how agonist binding induces conformational rearrangements in the receptor's loops, which is critical for its activation. elifesciences.orgelifesciences.org

Throughout an MD simulation, the specific interactions between the ligand and the protein can be monitored and cataloged to create a "fingerprint." This analysis details the percentage of time specific types of interactions—such as hydrogen bonds, hydrophobic contacts, ionic bridges, and water-mediated bridges—occur with particular amino acid residues in the binding site. This detailed view goes beyond the static picture provided by docking to reveal which interactions are most persistent and crucial for stable binding. Such fingerprints are essential for understanding the determinants of binding affinity and for guiding the rational design of analogues with improved potency and selectivity.

Elucidation of Reaction Mechanisms and Transition State Analysis through Computational Methods

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers associated with transition states. For reactions involving the synthesis or modification of this compound analogues, DFT calculations can provide a step-by-step understanding of the mechanism.

For instance, the Fischer esterification, a common method for synthesizing esters from carboxylic acids and alcohols, proceeds through a series of protonation, nucleophilic attack, and dehydration steps. masterorganicchemistry.com Computational studies can model each of these steps, calculating the free energy of reactants, intermediates, and products to construct a complete reaction energy profile.

In a DFT study on the Ni/IPr-catalyzed amidation of esters, a related transformation, the mechanism was shown to proceed via oxidative addition of the ester C-O bond to the nickel catalyst, followed by proton transfer and C-N reductive elimination. mdpi.com Similarly, the mechanism of carboxylate formation from alcohols catalyzed by a bipyridine-based ruthenium complex has been investigated using DFT, revealing a four-step process involving dehydrogenation and coupling with water. acs.org These computational analyses are crucial for optimizing reaction conditions, understanding catalyst behavior, and predicting the feasibility of new synthetic routes. Analyzing the transition state structures provides critical information about the geometry and energy required to overcome the reaction barrier, offering a deeper understanding of the reaction's kinetics.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Research and Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used in medicinal chemistry and drug discovery to correlate the biological activity or physicochemical properties of a series of compounds with their molecular structures. mdpi.com These models are mathematically expressed as equations that relate variations in molecular descriptors to the observed activity or property. For this compound and its analogues, QSAR and QSPR modeling can play a crucial role in predictive research and the lead optimization process, enabling the rational design of new molecules with enhanced efficacy, selectivity, and pharmacokinetic profiles. pensoft.net

The fundamental principle of QSAR/QSPR lies in the hypothesis that the biological activity or property of a chemical is a function of its molecular structure. By systematically modifying the structure of a lead compound, such as this compound, and observing the corresponding changes in its activity, a predictive model can be developed. This model can then be used to forecast the activity of novel, unsynthesized analogues, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost associated with experimental screening. mdpi.com

The development of a robust QSAR/QSPR model involves several key steps:

Data Set Selection: A series of structurally related compounds with well-defined biological activity or property data is required. For this compound analogues, this would involve synthesizing a library of derivatives with variations in the phenyl ring, the ester group, or the pyridine core.

Molecular Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of molecular properties, are calculated for each compound in the dataset. These descriptors can be categorized as:

1D descriptors: Based on the molecular formula (e.g., molecular weight, atom count).

2D descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices).

3D descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular volume, surface area, steric parameters).

Physicochemical descriptors: Related to properties like lipophilicity (logP), electronic effects (Hammett constants), and polarizability.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are employed to establish a mathematical relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable).

Model Validation: The predictive power of the developed model is rigorously assessed using various internal and external validation techniques to ensure its reliability and generalizability.

While specific QSAR/QSPR studies on this compound are not extensively reported in the public domain, research on structurally related compounds, such as substituted pyridine derivatives and biphenyls, provides valuable insights into the potential application of these methods. For instance, 3D-QSAR studies on other substituted pyridines have successfully utilized methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. rutgers.edu

Illustrative QSAR Data for a Hypothetical Series of this compound Analogues

To illustrate the application of QSAR, consider a hypothetical dataset for a series of this compound analogues with varying substituents on the phenyl ring, evaluated for their inhibitory activity against a specific enzyme.

| Compound | Substituent (R) | logP | Molar Refractivity (MR) | Electronic Parameter (σ) | Observed Activity (pIC50) | Predicted Activity (pIC50) |

| 1 | H | 3.52 | 1.25 | 0.00 | 5.80 | 5.75 |

| 2 | 4-Cl | 4.23 | 1.76 | 0.23 | 6.25 | 6.30 |

| 3 | 4-CH3 | 4.01 | 1.70 | -0.17 | 6.10 | 6.05 |

| 4 | 4-OCH3 | 3.65 | 1.78 | -0.27 | 6.00 | 5.95 |

| 5 | 4-NO2 | 3.45 | 1.73 | 0.78 | 5.50 | 5.55 |

| 6 | 3-Cl | 4.28 | 1.76 | 0.37 | 6.40 | 6.38 |

| 7 | 3-CH3 | 4.06 | 1.70 | -0.07 | 6.05 | 6.02 |

A hypothetical QSAR equation derived from such data might look like:

pIC50 = 0.45 * logP - 0.21 * σ + 5.50

This equation would suggest that increasing the lipophilicity (logP) and decreasing the electron-withdrawing nature of the substituent (σ) could lead to enhanced biological activity.

Lead Optimization through QSAR Insights

The insights gained from QSAR models are instrumental in the lead optimization phase. By analyzing the contribution of different descriptors to the biological activity, medicinal chemists can make informed decisions on how to modify the lead structure to improve its potency and other desired properties. For example, if a QSAR model indicates that steric bulk in a particular region of the molecule is detrimental to activity, smaller substituents would be prioritized in the next round of synthesis.

Furthermore, QSPR models can be developed to predict important pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), as well as toxicity (T). Integrating QSAR models for efficacy with QSPR models for ADMET properties allows for a multi-parameter optimization approach, increasing the likelihood of identifying a drug candidate with a balanced profile.

In the context of this compound, QSAR and QSPR modeling could be employed to:

Identify the optimal substitution pattern on the phenyl ring to maximize a desired biological activity.

Predict the lipophilicity and aqueous solubility of novel analogues.

Estimate the metabolic stability of the ester group.

Guide the design of compounds with improved cell permeability.

The predictive nature of QSAR/QSPR modeling significantly accelerates the drug discovery pipeline by focusing synthetic efforts on compounds with the highest probability of success.

Investigation of Biological Activities and Underlying Molecular Mechanisms

Enzyme Inhibition and Activation Mechanisms

The ability of a chemical compound to inhibit or activate specific enzymes is a cornerstone of pharmacological research, often revealing its therapeutic potential. This section explores key enzyme systems that are common targets for drug discovery.

Cholinesterase (AChE and BuChE) Inhibition and Selectivity Profiles

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are crucial enzymes in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). researchgate.net Inhibition of these enzymes can lead to an increase in acetylcholine levels, a strategy employed in the treatment of conditions like Alzheimer's disease. nih.gov The selectivity of a compound for AChE over BuChE, or vice versa, can influence its therapeutic efficacy and side-effect profile.

At present, there are no available scientific studies detailing the inhibitory activity or selectivity profile of Ethyl 5-phenylnicotinate against either AChE or BuChE.

Phosphodiesterase (PDE) Inhibition (e.g., PDE4B)

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). frontiersin.org The PDE4 enzyme family, and specifically the PDE4B subtype, is involved in inflammatory processes, making it a target for anti-inflammatory drug development. mdpi.com

There is no documented research on the inhibitory effects of this compound on any phosphodiesterase isoform, including PDE4B.

Other Enzyme Systems Under Investigation

The interaction of novel chemical entities with a wide array of other enzyme systems is a critical step in understanding their broader pharmacological profile. This can include kinases, proteases, and metabolic enzymes, among others.

A comprehensive literature search did not reveal any investigations into the effects of this compound on other enzyme systems.

Receptor Binding and Signaling Pathway Modulation

The interaction of compounds with cellular receptors and their subsequent influence on signaling pathways are fundamental to understanding their mechanism of action and potential physiological effects.

Interactions with Nicotinic Acid Receptors and Related Pathways

Nicotinic acid, also known as niacin, and its derivatives can interact with specific receptors, such as GPR109A, which are involved in metabolic regulation. Nicotinic acetylcholine receptors (nAChRs) are a different class of receptors that respond to acetylcholine and are crucial for neurotransmission in the central and peripheral nervous systems. wikipedia.org

There is no available research to indicate whether this compound binds to or modulates the activity of nicotinic acid receptors or nicotinic acetylcholine receptors.

Modulation of Cellular Signaling Networks (e.g., NAD+ biosynthesis)

Cellular signaling networks are complex webs of interaction that govern cellular function. One such critical pathway is the biosynthesis of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+), a vital coenzyme in cellular metabolism and energy production. nih.gov As organisms age, NAD+ levels tend to decline, and strategies to boost NAD+ are of significant interest in aging research. nih.gov

Currently, there is no scientific evidence to suggest that this compound modulates NAD+ biosynthesis or any other specified cellular signaling networks.

Cellular and Biochemical Pathway Perturbations

Direct studies investigating the specific effects of this compound on cellular and biochemical pathways have not been identified in a comprehensive review of the available literature. The following sections, therefore, draw upon research conducted on analogous compounds to infer potential areas of biological activity.

Effects on Cell Viability and Proliferation in Pre-clinical Models

There is currently no published data specifically examining the effects of this compound on cell viability and proliferation. However, various derivatives of nicotinic acid have been evaluated for their anti-proliferative activities. For instance, novel nicotinic acid derivatives have been synthesized and shown to possess anti-inflammatory properties, which can be associated with the modulation of cellular proliferation in inflammatory conditions. nih.gov The impact of the 5-phenyl substitution on the nicotinate (B505614) core in this context remains to be elucidated.

Modulation of Amyloid-Beta Induced Neurotoxicity

Specific studies on the role of this compound in modulating amyloid-beta (Aβ) induced neurotoxicity are not available. The broader family of nicotinamide and related compounds has been investigated for neuroprotective effects. termedia.plnih.gov Nicotinamide, for example, has demonstrated neuroprotective capabilities in in vitro models of cytotoxicity. termedia.pl It is hypothesized that such neuroprotection may be linked to the stabilization of mitochondrial function and reduction of oxidative stress, key factors in Aβ-induced neuronal damage. termedia.pl The presence of a phenyl group at the 5-position of the pyridine (B92270) ring in this compound introduces a significant structural variation, the effect of which on Aβ-induced neurotoxicity is unknown.

Structure-Activity Relationship (SAR) Studies of Nicotinate Derivatives

While specific SAR studies for this compound are absent, the broader class of nicotinamide and nicotinate derivatives has been a fertile ground for such investigations, revealing key structural determinants for various biological activities.

Impact of Substituent Effects on Biological Activity

The nature and position of substituents on the pyridine ring of nicotinate derivatives play a crucial role in determining their biological effects. For instance, in the context of antifungal activity, the position of amino and isopropyl groups on nicotinamide derivatives was found to be critical for their efficacy. mdpi.com For vasorelaxant and antioxidant properties of thionicotinic acid derivatives, molecular modeling has been used to understand the influence of different functional groups. mdpi.comnih.gov The phenyl group at the 5-position of this compound is an electron-withdrawing group, which can influence the electronic distribution of the entire molecule and, consequently, its interaction with biological targets. The ethyl ester moiety also contributes to the lipophilicity of the compound, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Rational Drug Design Principles and Scaffold Exploration in Medicinal Chemistry

The nicotinate scaffold has served as a versatile template in rational drug design for the development of novel therapeutic agents. The principles of rational design involve the iterative process of designing, synthesizing, and testing new molecules based on a known pharmacophore or a biological target's structure.

Scaffold Hopping and Bioisosteric Replacement Strategies for Novel Chemotypes

The modification of the this compound structure through scaffold hopping and bioisosteric replacement presents a promising avenue for the discovery of new chemical entities with improved pharmacological profiles. These strategies aim to alter the core molecular framework or replace specific functional groups to enhance biological activity, selectivity, and pharmacokinetic properties.

Scaffold hopping involves replacing the central core of a molecule while retaining the spatial arrangement of key functional groups responsible for biological activity. This can lead to the discovery of completely novel chemical classes that interact with the same biological target. While specific examples of scaffold hopping originating directly from the this compound core are not extensively documented in publicly available research, the general principles of this strategy are widely applied in medicinal chemistry to overcome limitations of a parent scaffold, such as poor metabolic stability or off-target effects.

Bioisosteric replacement is a more conservative approach where a functional group is exchanged for another with similar physical and chemical properties. This strategy is often employed to fine-tune the properties of a lead compound. A relevant example in a closely related series of nicotinic acid derivatives involved the replacement of a metabolically labile ethyl ester, similar to that in this compound, with 5-alkyl-oxazole bioisosteres. This modification was guided by shape and electrostatic similarity and resulted in compounds with retained potency and improved metabolic stability.

Below is a table summarizing the conceptual application of these strategies to the this compound scaffold.

| Drug Design Strategy | Application to this compound | Potential Outcome |

| Scaffold Hopping | Replacement of the pyridine ring with other five- or six-membered heterocycles (e.g., pyrimidine, pyrazole). | Discovery of novel chemotypes with potentially different target interactions and improved ADME properties. |

| Bioisosteric Replacement | - Replacement of the ethyl ester with metabolically stable groups (e.g., oxadiazoles, tetrazoles). - Replacement of the phenyl ring with other aromatic or non-aromatic bioisosteres (e.g., thiophene, cyclohexane). | - Enhanced metabolic stability, leading to improved in vivo efficacy. - Altered selectivity profile and reduced toxicity. |

Pharmacophore Modeling and Ligand-Based Design for Target Identification

In the absence of a known crystal structure of a biological target, ligand-based drug design methods such as pharmacophore modeling are invaluable for identifying potential molecular targets and designing new active compounds. These approaches leverage the structural information of known active molecules.

Pharmacophore modeling defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. For derivatives of nicotinic acid, a well-established pharmacophore model for interaction with nicotinic acetylcholine receptors (nAChRs) includes a cationic center and a hydrogen bond acceptor. Given that this compound is a derivative of nicotinic acid, it is plausible that it or its analogs could interact with nAChRs. A pharmacophore model for nAChR ligands typically includes:

A hydrogen bond acceptor (HBA)

A hydrophobic feature (HY)

An aromatic ring (AR)

A positive ionizable feature (PI)

Ligand-based design utilizes the known structure-activity relationships (SAR) of a series of compounds to design new molecules with improved activity. By analyzing how modifications to the this compound scaffold affect its biological activity, researchers can build predictive models to guide the synthesis of more potent and selective compounds. This approach can be used to virtually screen large compound libraries to identify molecules that fit the derived pharmacophore model, thereby prioritizing compounds for synthesis and biological testing.

The table below illustrates the key pharmacophoric features that could be considered for this compound based on its structural motifs and the known pharmacophores of related compounds.

| Pharmacophoric Feature | Corresponding Moiety in this compound | Potential Target Interaction |

| Hydrogen Bond Acceptor | Pyridine nitrogen, Ester carbonyl oxygen | Interaction with hydrogen bond donor residues in a target protein. |

| Aromatic Ring | Phenyl ring, Pyridine ring | Pi-stacking or hydrophobic interactions within a binding pocket. |

| Hydrophobic Group | Ethyl group of the ester | Hydrophobic interactions. |

Through the systematic application of these advanced drug design strategies, the scientific community continues to explore the therapeutic potential of the this compound scaffold, aiming to develop novel and effective treatments for a range of diseases.

Applications in Chemical and Materials Sciences

Role in Catalysis and Ligand Design for Metal-Mediated Transformations

The presence of a nitrogen atom in the pyridine (B92270) ring and the carbonyl oxygen of the ester group in ethyl 5-phenylnicotinate suggests its potential as a ligand in organometallic chemistry. The lone pair of electrons on the nitrogen atom can coordinate to a metal center, and the electronic properties of the ligand can be tuned by the phenyl and ester substituents.

While specific studies detailing the use of this compound as a ligand in organometallic catalysis are not extensively documented, the broader class of nicotinate (B505614) and phenylpyridine ligands has been widely employed in the design of catalysts for various transformations. Phenylpyridine ligands, in particular, are known to form stable complexes with a range of transition metals, including ruthenium, iridium, and platinum. dntb.gov.ua These complexes have found applications in diverse catalytic processes.

The coordination of nicotinate-based ligands to metal centers can influence the catalytic activity and selectivity of the resulting complex. For instance, the electronic properties of the pyridine ring, modified by substituents, can modulate the Lewis acidity of the metal center, thereby affecting its catalytic performance. Research on palladium(II) complexes with substituted pyridine ligands has shown a correlation between the ligand's basicity and the catalytic efficiency in reactions like the carbonylation of nitro compounds. jst.go.jp Generally, more basic ligands lead to higher reaction yields, although steric effects from substituents can also play a significant role. jst.go.jp

Furthermore, nicotinate ligands have been incorporated into complex inorganic frameworks with catalytic properties. A notable example is a nicotinate-modified lanthanide-substituted selenotungstate, which exhibits catalase-like activity and can be used for the colorimetric detection of hydrogen peroxide and ascorbic acid. nih.govconsensus.app In this structure, the carboxyl oxygen atoms of the nicotinate ligands coordinate to tungsten atoms, forming a stable six-membered ring that is crucial for the material's catalytic function. nih.govconsensus.app

The introduction of a phenyl group at the 5-position of the nicotinate scaffold, as in this compound, can be expected to influence the steric and electronic environment of the metal center in a coordinated complex, potentially leading to unique catalytic properties. For example, non-symmetrically fused bis(arylimino)pyridines bearing a para-phenyl substitution have been used as ligands in iron-catalyzed ethylene polymerization, demonstrating high catalytic activity and producing highly linear polyethylene. nih.govresearchgate.net

Pyridine and its derivatives are a well-established class of organocatalysts, capable of promoting a wide range of chemical transformations. researchgate.net They can act as Lewis bases, Brønsted bases, or nucleophilic catalysts. While direct applications of this compound as an organocatalyst are not prominent in the literature, its structural features suggest potential in this area.

The nitrogen atom of the pyridine ring can act as a nucleophilic center to activate substrates. Pyridine N-oxides, for example, are effective Lewis basic organocatalysts that can activate Lewis acidic centers in molecules. Pyridine scaffolds have been employed as organocatalysts in reactions such as reductive borylation, acylation, heterocyclization, and additions to carbonyl derivatives. consensus.app

Recent advancements have also seen the use of photochemical methods for the functionalization of pyridines via pyridinyl radicals, which are generated from the single-electron reduction of pyridinium ions. nih.gov This approach, which utilizes a dithiophosphoric acid as a multi-functional organocatalyst, allows for C-H functionalization of pyridines with distinct regioselectivity compared to classical methods. nih.gov

Development as Building Blocks for Supramolecular Assemblies and Functional Materials

The rigid structure and hydrogen bonding capabilities of the nicotinate framework make this compound an attractive building block for the construction of supramolecular assemblies and functional materials.

Pyridine-containing polymers are a class of materials with a wide array of applications, including contaminant capture and the self-assembly of block copolymers. nih.gov While the direct polymerization of this compound has not been specifically reported, the incorporation of pyridine rings into polymer backbones is a well-established strategy for creating functional materials. For instance, pyridinonorbornene monomers have been synthesized and polymerized via ring-opening metathesis polymerization (ROMP) to produce polymers with high glass transition temperatures and thermal stability. nih.gov

The synthesis of co-polyesters containing pyridine rings in the main chain has also been achieved through both melt and interfacial polymerization methods. jst.go.jp These materials exhibit a range of thermal properties depending on the composition of the polymer. Furthermore, polyimides containing pyridine rings have been prepared, demonstrating good thermal stability and mechanical properties. researchgate.net Molecularly imprinted polymers have also been prepared using nicotinamide (B372718) (a related nicotinate derivative), which can be used as stationary phases in HPLC for the separation of positional isomers. nih.gov These examples highlight the potential for incorporating the this compound moiety into various polymer architectures to impart specific functionalities.

A significant application of nicotinate derivatives is in the synthesis of azopyridine dyes. A straightforward and efficient method has been developed for the synthesis of a new class of 2,2′-azopyridine dyes, namely (E)-diethyl 6,6′-(diazene-1,2-diyl)bis(5-cyano-2-methyl-4-phenylnicotinates). google.com This synthesis involves the treatment of ethyl 6-amino-5-cyano-2-methyl-4-arylnicotinates with N-bromosuccinimide (NBS) and benzoyl peroxide. google.com Aromatic azo compounds are traditionally used in the dye and food industries, and this method provides a novel route to functionalized azopyridine dyes. google.com

The resulting azopyridine dyes exhibit interesting photophysical properties, and their structures have been confirmed by X-ray diffraction analysis and UV-vis absorption spectra. google.com The presence of the nicotinate ester and phenyl groups allows for further functionalization, enabling the tuning of the dye's color and properties for specific applications.

Intermediate in the Synthesis of Complex Natural Products and Their Analogues

The pyridine ring is a common motif in a variety of natural products, including vitamins, coenzymes, and alkaloids. lifechemicals.com Consequently, functionalized pyridines like this compound serve as valuable intermediates in the synthesis of these complex molecules and their analogues.

A notable example of the use of a nicotinate ester in the synthesis of a natural product is the preparation of racemic nicotine. A patented method describes the reaction of ethyl nicotinate with N-vinylpyrrolidone in the presence of an alcoholate base to form 3-nicotinoyl-1-vinylpyrrolidin-2-one. google.com This intermediate is then converted through a series of steps, including reaction with an acid to form myosmine, reduction to nornicotine, and subsequent methylation, to yield racemic nicotine. google.com This synthesis demonstrates the utility of ethyl nicotinate as a key building block for constructing the core structure of the nicotine alkaloid.

While specific examples of this compound in the total synthesis of more complex, polycyclic natural products are not readily found in the literature, the presence of the phenylpyridine moiety in various bioactive natural products suggests its potential as a synthon. The development of synthetic methodologies for the construction of phenylpyridine-containing natural products is an active area of research. For instance, pyrazole derivatives containing phenylpyridine moieties have been synthesized and evaluated for their herbicidal activity. mdpi.com

Future Research Directions and Perspectives on Ethyl 5 Phenylnicotinate

Exploration of Undiscovered Synthetic Routes and Sustainable Methodologies

The development of novel and sustainable methods for synthesizing Ethyl 5-phenylnicotinate is a primary area of future research. While traditional methods like the Hantzsch pyridine (B92270) synthesis are established, there is a significant push towards greener and more efficient alternatives. Future explorations will likely focus on several key areas:

Microwave-Assisted Organic Synthesis (MAOS): This technique has the potential to significantly reduce reaction times and improve yields. The application of microwave irradiation in the synthesis of pyridine derivatives has already shown promise, and its specific application to this compound could lead to more rapid and efficient production.

Solvent-Free Reactions: The elimination of hazardous organic solvents is a cornerstone of green chemistry. Research into solid-state reactions or reactions using benign media for the synthesis of this compound will be crucial in minimizing the environmental impact of its production.

Catalysis: The development of novel catalysts, including nanocatalysts and biocatalysts, could offer higher selectivity and efficiency. Exploring enzymatic routes for the synthesis of nicotinamide (B372718) derivatives is a growing field that could be extended to this compound.

Multicomponent Reactions: Designing one-pot reactions where multiple starting materials react to form the final product without isolating intermediates can significantly improve process efficiency and reduce waste.

These sustainable methodologies are not only environmentally conscious but also often lead to cost-effective and scalable production processes.

| Sustainable Synthetic Methodology | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Organic Synthesis | Reduced reaction times, increased yields, enhanced reaction control. |

| Solvent-Free Reactions | Minimized use of hazardous solvents, reduced waste, simplified purification. |

| Advanced Catalysis | Higher selectivity, improved efficiency, potential for asymmetric synthesis. |

| Multicomponent Reactions | Increased atom economy, simplified procedures, reduced waste generation. |

Advanced Mechanistic Studies through Integrated Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms involved in the synthesis and reactivity of this compound is essential for optimizing existing processes and designing new ones. Future research will increasingly rely on a synergistic approach that combines experimental techniques with computational modeling.

Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the electronic structure of reactants, transition states, and products. This allows for the detailed investigation of reaction pathways, activation energies, and the influence of catalysts and substituents on the reaction outcome. For instance, DFT can be used to elucidate the intricate steps of the Suzuki-Miyaura coupling, a common method for introducing the phenyl group in such compounds.

Spectroscopic Analysis: Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can be employed to monitor reactions in real-time. This experimental data can then be used to validate and refine computational models, leading to a more accurate understanding of the reaction mechanism.

By integrating these approaches, researchers can gain a comprehensive picture of the underlying chemical processes, enabling the rational design of more efficient and selective synthetic strategies for this compound and its derivatives.

Diversification of Biological Targets and Elucidation of Novel Mechanisms of Action

The pyridine nucleus is a common scaffold in many biologically active compounds, and nicotinic acid derivatives have shown a wide range of pharmacological activities. Future research on this compound will focus on expanding its known biological targets and understanding the molecular mechanisms behind its activity.

In Silico Screening: Computational methods, such as molecular docking and virtual screening, can be used to predict the potential biological targets of this compound and its derivatives. These in silico approaches can rapidly screen large libraries of compounds against various protein targets, identifying promising candidates for further experimental validation.

Cheminformatics: By analyzing the structural features of this compound and comparing them to known bioactive molecules, cheminformatics tools can help to predict its potential therapeutic applications.

High-Throughput Screening (HTS): HTS allows for the rapid testing of a large number of compounds against a specific biological target. This experimental approach can be used to identify novel biological activities of this compound and its analogues.

The ultimate goal is to move beyond the current understanding of its biological profile and uncover new therapeutic opportunities. This could include exploring its potential as an anticancer, anti-inflammatory, or antimicrobial agent. Elucidating the precise mechanism of action at the molecular level will be crucial for the development of targeted and effective therapies.

Integration into Advanced Material Science Applications

The unique electronic and photophysical properties of aromatic and heterocyclic compounds make them attractive candidates for applications in material science. Future research will explore the potential of this compound as a building block for advanced materials.

Organic Electronics: The conjugated π-system of this compound suggests its potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). By modifying its chemical structure, it may be possible to tune its electronic properties for specific applications.

Polymers and Coordination Complexes: this compound can serve as a monomer for the synthesis of novel polymers with unique thermal and optical properties. Furthermore, its nitrogen atom can act as a ligand for the formation of coordination complexes with various metal ions, leading to materials with interesting magnetic or catalytic properties.

The exploration of this compound in material science is a relatively new frontier, but one that holds significant promise for the development of next-generation materials with tailored functionalities.

Synergistic Approaches Combining Synthetic Chemistry, Computational Biology, and Chemical Biology

The future of research on this compound lies in the integration of multiple scientific disciplines. A synergistic approach that combines the strengths of synthetic chemistry, computational biology, and chemical biology will be essential for unlocking its full potential.

Synthetic Chemistry: Will continue to provide the foundation by developing new methods to synthesize and modify the this compound scaffold.

Computational Biology: Will play a crucial role in predicting biological activity, identifying potential drug targets, and modeling interactions at the molecular level.

Chemical Biology: Will provide the tools to probe the biological systems directly, using techniques such as activity-based protein profiling and chemical genetics to validate computational predictions and elucidate mechanisms of action.

By working in concert, these disciplines can create a powerful research pipeline, from the rational design and synthesis of novel this compound derivatives to their biological evaluation and the identification of new therapeutic leads. This integrated approach will accelerate the pace of discovery and translation of research findings into tangible applications.

Q & A

Q. Guidelines for Methodological Rigor

- Ethical reporting : Disclose conflicts of interest and adhere to NIH guidelines for preclinical data .

- Data validation : Use authoritative databases (e.g., PubChem, Reaxys) over non-peer-reviewed sources .

- Reproducibility : Follow structured frameworks (e.g., PICOT for hypothesis-driven studies) to define variables and outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.